molecular formula C13H16BrN3O3S B4710877 N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4710877
M. Wt: 374.26 g/mol
InChI Key: YISZSCDEHMIBNQ-UHFFFAOYSA-N
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Description

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which can be synthesized by bromination of 1-methylpyrazole . This intermediate is then reacted with a suitable sulfonamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative .

Scientific Research Applications

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity . The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3S/c1-16(9-13-12(14)8-15-17(13)2)21(18,19)11-6-4-10(20-3)5-7-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZSCDEHMIBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE

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